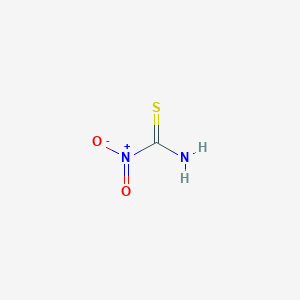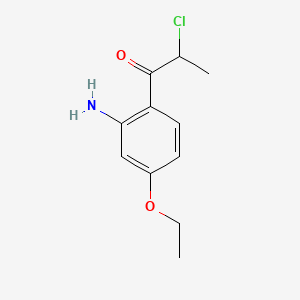
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of an amino group, an ethoxy group, and a chlorine atom attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-4-ethoxyacetophenone with a chlorinating agent. One common method is to use thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-alkoxypropan-1-one.
Oxidation: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropanoic acid.
Reduction: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropanol.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one
- 1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one
Uniqueness
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its brominated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
1-(2-amino-4-ethoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-8-4-5-9(10(13)6-8)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
Clave InChI |
LWJIUIWJSXISLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(=O)C(C)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


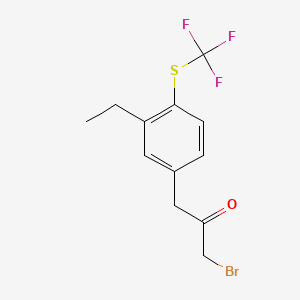
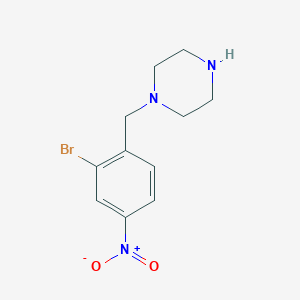

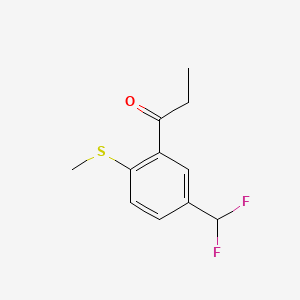
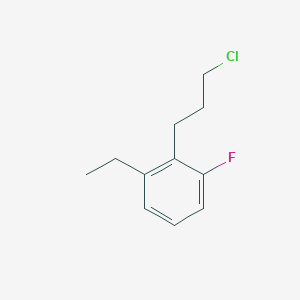
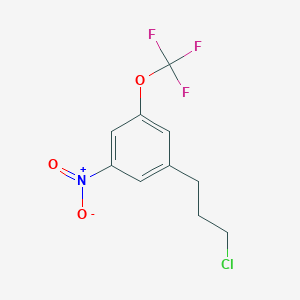
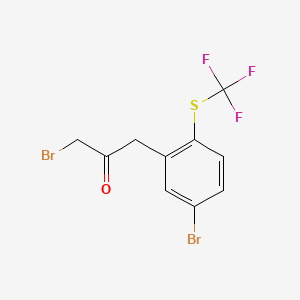
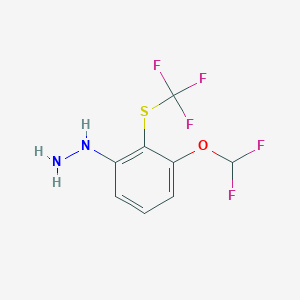


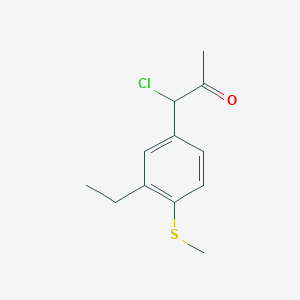
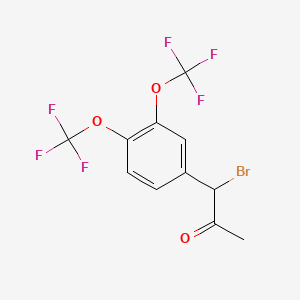
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
